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molecular formula C8H10N2O B590216 Methyl 6-methylpicolinimidate CAS No. 129821-92-7

Methyl 6-methylpicolinimidate

Cat. No. B590216
M. Wt: 150.181
InChI Key: WSBUTZAETFXDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873248

Procedure details

To the solution of 2-cyano-6-methylpyridine (30 g) and methanol (300 ml) was added 28% sodium methoxide solution in methanol (14.7 g). After the solution was left to stand for 3 hours, acetic acid (4.6 g) was added thereto, followed by concentration under reduced pressure. The resultant residue was dissolved in ether (300 ml) and washed with water (100 ml). After the extract was dried over anhydrous magnesium sulfate, it was concentrated under reduced pressure to obtain methyl 6-methyl-2-picoline imidate.
Quantity
30 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[N:4]=1)#[N:2].C[O-].[Na+].[C:13](O)(=[O:15])C>CO>[CH3:9][C:5]1[N:4]=[C:3]([C:1](=[NH:2])[O:15][CH3:13])[CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=NC(=CC=C1)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
14.7 g
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the solution was left
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in ether (300 ml)
WASH
Type
WASH
Details
washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the extract was dried over anhydrous magnesium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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